molecular formula C12H20ClNO2 B1478881 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098115-74-1

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

Cat. No.: B1478881
CAS No.: 2098115-74-1
M. Wt: 245.74 g/mol
InChI Key: MPQYZUJYHGTOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of novel pharmacologically active compounds. Its structure, featuring a cyclopenta[c]pyrrolidine core, is a privileged scaffold found in molecules that interact with central nervous system targets. This compound serves as a key precursor in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists [https://pubmed.ncbi.nlm.nih.gov/32564827/]. Research into KOR antagonists is a major area of focus for developing potential therapeutics for mood disorders, substance abuse, and chronic pain, as KOR activation is implicated in stress responses and dysphoria [https://www.nature.com/articles/s41386-020-00870-x]. The presence of the chloro ketone moiety provides a reactive handle for further functionalization, allowing researchers to elaborate the structure and explore structure-activity relationships (SAR). The hydroxymethyl group offers an additional vector for chemical modification, enabling the fine-tuning of physicochemical properties and target affinity. Consequently, this reagent is a critical tool for chemists and pharmacologists engaged in designing and synthesizing the next generation of neuropsychiatric drugs.

Properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-2-10(13)11(16)14-6-9-4-3-5-12(9,7-14)8-15/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQYZUJYHGTOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CCCC2(C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a chlorinated butanone group and a hexahydrocyclopenta[c]pyrrol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, neuroprotective, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H20ClNO2C_{12}H_{20}ClNO_2, with a molecular weight of 245.74 g/mol. The structural features include:

  • Chlorine Atom : Enhances reactivity and biological activity.
  • Hydroxymethyl Group : Potentially involved in hydrogen bonding interactions.
  • Cyclopenta[c]pyrrol Ring : Contributes to the compound's unique pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of hexahydrocyclopenta[c]pyrrole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Compound NameStructural FeaturesBiological Activity
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-oneAzaspiro structureAntimicrobial activity
Hexahydrocyclopenta[c]pyrrole derivativesSimilar ring structureNeuroprotective effects
Pyrrolidine-based inhibitorsAmino and carbonyl groupsAntiviral properties

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of cyclopentane derivatives. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which could be relevant for developing treatments for neurodegenerative diseases.

Antiviral Properties

The presence of functional groups such as the carbonyl and amino groups in related compounds has been linked to antiviral activities. Research suggests that these compounds can inhibit viral replication by targeting specific viral enzymes or receptors.

The biological effects of this compound are believed to result from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling pathways.

Study on Antimicrobial Activity

A comparative study on hexahydrocyclopenta[c]pyrrole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds.

Neuroprotection in Cell Models

In vitro studies using neuronal cell lines showed that compounds similar to this compound could reduce apoptosis induced by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Comparison with Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Features: A tert-butyl carboxylate group replaces the hydroxymethyl and chloro substituents. The 5-oxo group introduces a ketone functionality distinct from the target compound’s chlorinated butanone chain.
  • Stability : Stable under recommended storage conditions but may decompose under extreme heat or incompatible materials (e.g., strong oxidizers) .
  • Safety : Requires respiratory and dermal protection due to acute toxicity risks .

Gliclazide-d4 (CAS 1185039-30-8)

  • Molecular Formula: Not explicitly provided, but includes a hexahydrocyclopenta[c]pyrrol-2(1H)-yl group linked to a deuterated sulfonamide-benzene moiety.
  • Key Features : The pyrrolidine core is functionalized with a sulfonamide group, making it structurally distinct from the target compound.
  • Application : Used exclusively for research, highlighting its role as a deuterated analog in pharmacokinetic studies .

3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS 2098108-82-6)

  • Molecular Formula : Likely C₁₁H₁₇ClN₂O₂ (inferred from structure).
  • Key Features: Nearly identical to the target compound but with a propanone chain instead of butanone. The shorter chain may reduce lipophilicity compared to the target compound.
  • Safety : Requires precautions against ignition sources (P210) and mandates specialized handling protocols (P201/P202) .

Derivatives with Modified Substituents ()

Compounds 7, 8, 11, and 12a from The Journal of Organic Chemistry (1969) feature hexahydrocyclopenta[b]pyrrol-2-one cores with substituents such as methoxy, phenyl, and acetate groups:

  • Synthesis: Prepared via reflux (acetonitrile), acetylation (acetic anhydride), or hydrogenation (ethanol/methanol). Reaction times ranged from 2 hours to overnight .
  • Solubility : Insoluble in NaHCO₃ but soluble in NaOH, indicating acidic proton availability. This contrasts with the target compound, where the hydroxymethyl group may enhance aqueous solubility .
  • Physical Properties : Melting points (e.g., 168–170°C for Compound 7) and spectral data (IR, NMR) are provided, enabling structural validation .

Chlorinated Alkane Derivatives ()

Simpler chlorinated propanes like 1-chloropropane (CAS 75-29-6) and 2-chloropropane (CAS 77968) share a chloro substituent but lack the bicyclic pyrrolidine core.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one Not provided Likely C₁₂H₁₉ClN₂O₂ Chlorobutanyl, hydroxymethyl ~253.75 (estimated) Research applications (inferred)
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one 2098108-82-6 Likely C₁₁H₁₇ClN₂O₂ Chloropropanonyl, hydroxymethyl ~239.72 (estimated) Research use; requires ignition caution
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ tert-Butyl carboxylate, 5-oxo 225.28 Acute toxicity risks; stable under storage
Gliclazide-d4 1185039-30-8 Not provided Sulfonamide, deuterated benzene Not provided Pharmacokinetic research

Key Findings and Implications

Synthetic Routes : Hydrogenation and acetylation methods () could be adapted for synthesizing the target compound, though chloro-substituent compatibility must be verified .

Safety Considerations : The hydroxymethyl group may reduce volatility compared to tert-butyl carboxylate analogs, but chlorinated ketones generally require stringent handling (e.g., P210 precautions against ignition) .

Preparation Methods

Synthesis of Hexahydrocyclopenta[c]pyrrole Core

  • The hexahydrocyclopenta[c]pyrrole nucleus is generally synthesized via cyclization reactions starting from suitably substituted cyclopentane derivatives or pyrrole precursors.
  • Hydrogenation or reduction steps are employed to saturate the ring system, yielding the hexahydro derivative.
  • Protective groups may be used during intermediate steps to prevent unwanted side reactions on the pyrrole nitrogen or hydroxyl functionalities.

Introduction of the Hydroxymethyl Group at 3a-Position

  • Hydroxymethylation is achieved through selective functionalization at the 3a-position of the hexahydrocyclopenta[c]pyrrole ring.
  • Common methods include:
    • Hydroxymethylation using formaldehyde or paraformaldehyde under controlled conditions.
    • Use of hydroxymethylating agents in the presence of catalysts or bases to ensure regioselectivity.
  • The stereochemical outcome is critical, often requiring chiral catalysts or resolution techniques.

Attachment of the 2-Chloro-Butanone Side Chain

  • The 2-chloro-1-butanone moiety is introduced via acylation or alkylation reactions.
  • Typical reagents include 2-chlorobutanoyl chloride or related activated derivatives.
  • Coupling is performed under conditions that preserve the integrity of the pyrrole ring and hydroxymethyl substituent.
  • Base-mediated or Lewis acid-catalyzed conditions are used to facilitate the formation of the ketone linkage.

Representative Preparation Example (Based on Patent WO2019051469A1)

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Starting cyclopentane derivative, amine Formation of pyrrole ring
2 Hydrogenation/Reduction H2, Pd/C or similar catalyst Saturation to hexahydro derivative
3 Hydroxymethylation Formaldehyde, base (e.g., NaOH) Selective 3a-position functionalization
4 Acylation/Alkylation 2-chlorobutanoyl chloride, base (e.g., Et3N) Introduction of 2-chloro-butanone side chain
  • This sequence ensures regio- and stereochemical control necessary for biological activity.
  • Purification steps such as chromatography or crystallization follow each stage to isolate intermediates and final product.

Analytical Data Supporting Preparation

  • NMR Spectroscopy confirms the chemical shifts corresponding to the hydroxymethyl group and chlorobutanone moiety.
  • Mass Spectrometry verifies the molecular weight consistent with the target compound.
  • Chiral HPLC may be employed to assess enantiomeric purity due to the stereochemical complexity of the molecule.
  • Elemental Analysis confirms the presence of chlorine and other elemental composition consistent with the formula.

Research Findings and Optimization Notes

  • The use of mild bases and low temperatures during hydroxymethylation reduces side reactions and improves yield.
  • Protection of the pyrrole nitrogen during acylation prevents overreaction or polymerization.
  • Stereoselective catalysts improve the yield of the desired stereoisomer, critical for biological function.
  • Scale-up considerations include solvent choice and reaction time optimization to maintain purity and yield.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Challenges Optimization Strategies
Cyclization Amines, cyclopentane derivatives Regioselectivity Use of directing groups
Hydrogenation H2, Pd/C catalyst Over-reduction Controlled pressure and time
Hydroxymethylation Formaldehyde, base Selectivity at 3a-position Low temperature, chiral catalysts
Acylation/Alkylation 2-chlorobutanoyl chloride, base Side reactions, pyrrole stability Protective groups, mild conditions

Q & A

Basic: What are the optimal synthetic routes for preparing 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, and how can yield and purity be maximized?

Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclopenta[c]pyrrol core formation, hydroxymethylation, and chloro-ketone functionalization. Key steps from analogous compounds include:

  • Hydrogenation under controlled pressure (e.g., 95% ethanol, H₂, room temperature) to reduce unsaturated bonds in the cyclopenta[c]pyrrol system .
  • Acylation with chloroacetyl chloride or derivatives, using bases like K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) to minimize side reactions .
  • Purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane systems) to isolate the product.
    To optimize yield:
  • Monitor reaction progress with TLC or HPLC .
  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) to drive reactions to completion .

Advanced: How can computational modeling predict the biological activity of this compound, and what receptor targets are plausible?

Answer:
Docking studies and molecular dynamics simulations can predict interactions with biological targets. For example:

  • Cyclopenta[c]pyrrol derivatives have shown affinity for Retinol Binding Protein 4 (RBP4) , a target for macular degeneration .
  • Hybrid receptor-response models (e.g., combining in vitro assays with machine learning) can identify structural features (e.g., chloro-ketone groups) critical for activity .
    Methodology:
  • Use software like AutoDock Vina or Schrödinger Suite to screen against protein databases (PDB).
  • Validate predictions with in vitro assays (e.g., fluorescence polarization for RBP4 binding) .

Basic: What spectroscopic techniques are essential for verifying the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.5–3.5 ppm for cyclopenta[c]pyrrol protons; δ 170–200 ppm for ketone carbons) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (-OH) stretch at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected ~280–300 g/mol based on analogs) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Answer:
Contradictions often arise from methodological variability . Strategies include:

  • Meta-analysis of datasets (e.g., comparing receptor-binding assays across studies) to identify outliers .
  • Standardizing assay conditions : Fix variables like pH, temperature, and solvent polarity .
  • Structural tweaks : Modify substituents (e.g., replacing hydroxymethyl with methoxy) to isolate activity contributors .

Advanced: What strategies are effective for separating enantiomers of this compound, given its stereochemical complexity?

Answer:
The hexahydrocyclopenta[c]pyrrol core has multiple stereocenters. Enantiomer separation methods include:

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Dynamic Kinetic Resolution : Catalytic asymmetric synthesis to favor one enantiomer during synthesis .

Basic: How can researchers assess the hydrolytic stability of the chloro-ketone group under physiological conditions?

Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the chloro-ketone to enhance stability .

Advanced: What in vitro assays are suitable for evaluating the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes .
  • Metabolic Stability Tests : Measure substrate depletion over time with LC-MS/MS .
  • Docking Studies : Predict binding modes to CYP3A4 or CYP2D6 active sites .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Systematic Substituent Variation : Replace the hydroxymethyl group with -COOH, -CF₃, or aryl groups to assess impact on activity .
  • Biological Testing : Screen analogs against disease-relevant targets (e.g., RBP4 for macular degeneration) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.